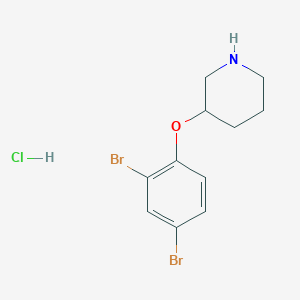

3-(2,4-Dibromophenoxy)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,4-dibromophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br2NO.ClH/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQZFTIBINLLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)Br)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2,4-Dibromophenoxy)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(2,4-Dibromophenoxy)piperidine hydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The narrative focuses on a logically designed synthesis, beginning with a retrosynthetic analysis to identify key starting materials. The core of the synthesis is a Williamson ether synthesis, a reliable method for forming the crucial aryl-ether linkage. This guide elaborates on the necessity and application of nitrogen-protection strategies, specifically using a tert-butyloxycarbonyl (Boc) group, to ensure regioselectivity. Detailed, step-by-step protocols for each major stage—protection, ether formation, deprotection, and salt formation—are presented. The rationale behind the choice of reagents, solvents, and reaction conditions is discussed to provide a deeper mechanistic understanding. The document concludes with methods for purification and characterization, ensuring the final compound meets the high-purity standards required for research and development.

Introduction

Piperidine derivatives are fundamental scaffolds in modern pharmacology, appearing in the structures of numerous approved drugs and clinical candidates.[1] The introduction of a substituted phenoxy moiety at the 3-position of the piperidine ring creates a versatile molecular architecture for exploring structure-activity relationships (SAR) in various biological targets. The specific compound, 3-(2,4-Dibromophenoxy)piperidine, incorporates a dibrominated phenyl ring, a feature often used to modulate lipophilicity, metabolic stability, and binding affinity through halogen bonding. This guide details a validated synthetic route to its hydrochloride salt, designed for reproducibility and scalability in a laboratory setting.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis is the cornerstone of designing an efficient synthesis. The target molecule, this compound, can be conceptually disassembled to reveal its primary precursors.

The final salt formation is a trivial step from the free base. The core C-O ether bond is the key disconnection. This bond can be formed via a nucleophilic substitution reaction. This leads to two primary precursors: a 3-hydroxypiperidine synthon and a 2,4-dibromophenyl synthon. To prevent the piperidine nitrogen from acting as a competing nucleophile, it must be protected, leading to the selection of N-Boc-3-hydroxypiperidine as the practical starting material.

Caption: Retrosynthetic analysis of the target molecule.

Two primary strategies were considered for the key C-O bond formation:

-

Williamson Ether Synthesis: This classic SN2 reaction involves an alkoxide nucleophile attacking an alkyl or aryl halide.[2][3][4] In this context, the alkoxide of N-Boc-3-hydroxypiperidine would attack an activated aryl halide like 1-fluoro-2,4-dibromobenzene. This pathway is preferred due to its reliability, generally high yields, and avoidance of heavy metal catalysts.

-

Ullmann Condensation: This copper-catalyzed reaction couples an alcohol with an aryl halide.[5][6][7] While effective, it often requires higher temperatures and stoichiometric amounts of copper, which can complicate purification.[5]

Based on efficiency and process simplicity, the Williamson ether synthesis was selected as the core strategy.

Synthesis of Key Intermediates

Synthesis of N-tert-butyloxycarbonyl-3-hydroxypiperidine

The piperidine nitrogen is nucleophilic and would compete with the hydroxyl group in the subsequent alkylation step. Therefore, its protection is mandatory. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the Williamson synthesis and can be readily removed under acidic conditions.[8]

Experimental Protocol:

-

To a stirred solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which is often a viscous oil or low-melting solid that can be used without further purification.

Core Synthesis: Williamson Ether Synthesis

This step constitutes the formation of the key aryl ether linkage. A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the protected piperidine, generating a potent alkoxide nucleophile. Sodium hydride (NaH) is an excellent choice for this transformation. The resulting alkoxide then displaces a fluoride from 1-fluoro-2,4-dibromobenzene in a nucleophilic aromatic substitution (SNAr) reaction.

Caption: Overall forward synthesis workflow diagram.

Detailed Experimental Protocol:

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

-

Wash the NaH with dry hexanes (2x) to remove the mineral oil, and then carefully suspend the NaH in anhydrous dimethylformamide (DMF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Vigorous hydrogen gas evolution will be observed.

-

Stir the mixture at 0 °C for 30-45 minutes after the addition is complete to ensure full formation of the alkoxide.

-

Add a solution of 1-fluoro-2,4-dibromobenzene (1.2 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-18 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-3-(2,4-dibromophenoxy)piperidine.

Deprotection and Salt Formation

N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is efficiently achieved in a single step by treating the protected intermediate with a strong acid such as hydrochloric acid in an organic solvent.

Experimental Protocol:

-

Dissolve the purified N-Boc-3-(2,4-dibromophenoxy)piperidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether.

-

Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) dropwise while stirring at room temperature.

-

A precipitate will typically form either immediately or after a short period of stirring.

-

Continue stirring for 2-4 hours to ensure complete deprotection.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-salt impurities.

-

Dry the resulting white solid under vacuum to yield the final product, this compound.

Process Validation and Characterization

Self-validating protocols are essential for ensuring reproducibility. Each step of this synthesis should be monitored by an appropriate analytical technique.

-

Thin Layer Chromatography (TLC): Ideal for monitoring reaction progress in real-time. A standard stain like potassium permanganate can be used for visualization.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the purity of the isolated intermediates and final product.

The identity and purity of the final compound, this compound, must be confirmed by a suite of analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the piperidine and dibromophenyl protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass and elemental composition of the molecule.

-

Melting Point (MP): A sharp melting point range is a key indicator of purity for a crystalline solid.

Summary of Quantitative Data

The following table summarizes the expected outcomes for each synthetic step. Yields are illustrative and may vary based on experimental scale and technique.

| Step | Reaction | Key Reagents | Typical Yield | Purity Target (HPLC) |

| 1 | N-Boc Protection | 3-Hydroxypiperidine, Boc₂O | >95% | >98% |

| 2 | Williamson Ether Synthesis | N-Boc-3-hydroxypiperidine, NaH, 1-Fluoro-2,4-dibromobenzene | 70-85% | >98% |

| 3 | Deprotection & Salt Formation | N-Boc-protected intermediate, 4 M HCl in Dioxane | >90% | >99% |

Safety and Handling

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere and away from any moisture.

-

1-Fluoro-2,4-dibromobenzene: Irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

-

Hydrochloric Acid (in Dioxane): Corrosive. Handle with care in a fume hood.

All procedures should be carried out by trained personnel in a properly equipped chemical laboratory.

Conclusion

This guide outlines a clear, logical, and high-yielding synthetic pathway for this compound. The strategy, centered on a protective group-mediated Williamson ether synthesis, is robust and relies on well-established chemical principles. The detailed protocols and mechanistic explanations provided herein are intended to empower researchers and drug development professionals to confidently synthesize this valuable chemical entity for further investigation.

References

- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- 3-Hydroxypiperidine synthesis. ChemicalBook.

- CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone.

- Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Organic Syntheses Procedure.

- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. University of Bari Aldo Moro Institutional Research Repository.

- EP0384288A2 - Piperidine compounds and their preparation and use.

- Piperidine compounds and their preparation and use.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

- Ullmann condens

- Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed.

- CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

- Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-c

- Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)

- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.

- Piperidine Synthesis. DTIC.

- An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Williamson Ether Synthesis. YouTube.

- Ullmann Reaction. Thermo Fisher Scientific - US.

- Williamson Ether Synthesis. Cambridge University Press.

- Williamson ether synthesis – Knowledge and References. Taylor & Francis.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 3-(2,4-Dibromophenoxy)piperidine Hydrochloride in DMSO and Ethanol

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-(2,4-Dibromophenoxy)piperidine hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. In the absence of direct empirical data in publicly available literature, this document outlines the theoretical physicochemical factors governing the solubility of this compound. More critically, it provides a detailed, field-proven experimental protocol for researchers to accurately determine its solubility. This guide is intended for professionals in drug development, chemical research, and analytical sciences who require a robust understanding and practical methodology for characterizing the solubility of similar heterocyclic amine hydrochloride salts.

Introduction: The Critical Role of Solubility in Research and Development

This compound is a heterocyclic amine salt, a structural motif prevalent in many pharmacologically active compounds.[1] The piperidine ring is a fundamental component in numerous pharmaceuticals, valued for its ability to confer basicity and desirable pharmacokinetic properties.[1] The dibrominated phenoxy moiety adds significant molecular weight and lipophilicity, which can influence receptor binding and metabolic stability.

For any compound intended for biological screening or formulation, solubility is a cornerstone physicochemical parameter. It dictates the preparation of stock solutions, influences the design of in vitro and in vivo assays, and ultimately impacts bioavailability. Poorly characterized solubility can lead to significant experimental artifacts, including precipitation in assays and inaccurate concentration measurements, thereby compromising the integrity of research findings. This guide addresses this critical need by providing both a theoretical framework and a practical, self-validating experimental protocol to determine the solubility of this compound.

Theoretical Assessment of Solubility: A Molecular Deconstruction

Predicting the precise solubility of a complex organic salt is notoriously difficult without experimental data.[2] However, a qualitative assessment based on the molecule's constituent parts and the properties of the solvents can provide a strong working hypothesis.

2.1. Analysis of the Solute: this compound

-

The Piperidine Hydrochloride Moiety : The piperidine nitrogen, being a secondary amine, is basic. As a hydrochloride salt, this amine is protonated, forming a piperidinium chloride. This ionic character significantly increases the polarity of the molecule. Generally, amine hydrochloride salts exhibit enhanced solubility in polar solvents compared to their free-base forms.[2]

-

The 2,4-Dibromophenoxy Group : This part of the molecule is large, rigid, and lipophilic. The two bromine atoms and the phenyl ring contribute to a high molecular weight and increase the van der Waals forces. This group will favor interactions with non-polar or less polar environments. The ether linkage provides a polar site capable of hydrogen bonding, but its influence is likely overshadowed by the bulky, hydrophobic aromatic system.

2.2. Analysis of the Solvents

-

Dimethyl Sulfoxide (DMSO) : A polar aprotic solvent. It has a large dipole moment and is an excellent hydrogen bond acceptor but not a donor. It is highly effective at solvating cations.

-

Ethanol : A polar protic solvent. It can act as both a hydrogen bond donor and acceptor. Its polarity is lower than that of DMSO.

2.3. Formulating a Solubility Hypothesis

Given the ionic nature of the hydrochloride salt, this compound is expected to be more soluble in polar solvents than in non-polar ones.

-

In DMSO : The high polarity of DMSO and its ability to effectively solvate the piperidinium cation suggest that it will be a good solvent for this compound. The large, lipophilic dibromophenoxy group might limit the overall solubility, but the ionic nature of the salt is likely to be the dominant factor.

-

In Ethanol : Ethanol is also a polar solvent, but its protic nature means it can solvate both the cation and the chloride anion through hydrogen bonding. However, the overall lower polarity of ethanol compared to DMSO, and the presence of the large non-polar region of the solute, may result in a lower solubility in ethanol than in DMSO.

Hypothesis : The solubility of this compound is anticipated to be higher in DMSO than in ethanol.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[3] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached. The following protocol is a self-validating system designed for accuracy and reproducibility.

3.1. Core Principle

An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified.[4]

3.2. Materials and Equipment

-

This compound (solid)

-

Anhydrous DMSO (HPLC grade)

-

Anhydrous Ethanol (200 proof, HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.3. Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

3.4. Step-by-Step Protocol

Phase 1: Preparation

-

Aliquot the Compound : Accurately weigh an amount of this compound into several glass vials. The amount should be in clear excess of what is expected to dissolve. If the solubility is completely unknown, starting with 5-10 mg is a reasonable approach.

-

Solvent Addition : Add a precise volume (e.g., 1.0 mL) of either DMSO or ethanol to each vial.

-

Sealing : Tightly seal the vials to prevent solvent evaporation, which would artificially increase the measured concentration.

Phase 2: Equilibration

-

Agitation : Place the vials on an orbital shaker or vortex mixer within a temperature-controlled environment (e.g., 25°C). Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent.

-

Incubation Time : Allow the samples to equilibrate for at least 24 hours. For compounds that are slow to dissolve, 48 hours is preferable. To validate that equilibrium has been reached, you can take measurements at multiple time points (e.g., 24h and 48h). The solubility value should be consistent once equilibrium is achieved.[3]

Phase 3: Separation of Solid and Liquid Phases

-

Centrifugation : Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. This step is critical to avoid clogging the filter in the next step.

-

Filtration : Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles, ensuring that the analyzed solution only contains the dissolved compound.

Phase 4: Quantification

The concentration of the dissolved compound in the filtrate can be determined using either HPLC-UV or UV-Vis spectroscopy, leveraging the UV absorbance of the dibromophenoxy group.

Method A: HPLC-UV Quantification

-

Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent (DMSO or ethanol).

-

Sample Preparation : Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analysis : Inject the standards and the diluted sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column).[5]

-

Quantification : Plot the peak area from the UV detector versus the concentration of the standards to generate a calibration curve. Use the peak area of the diluted sample to determine its concentration, and then back-calculate the original concentration of the saturated solution.

Method B: UV-Vis Spectrophotometry Quantification

-

Determine λmax : Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax). Aromatic compounds typically have strong absorbance in the UV range.[6] For a related compound, 3,4,5-tribromo-2-(2′,4′-dibromophenoxy)phenol, a λmax of 290.4 nm has been reported, which can serve as a starting point.[7]

-

Calibration Curve : Prepare a series of standard solutions and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert law.[8]

-

Sample Analysis : Dilute the filtered supernatant to an absorbance value that falls within the linear range of the calibration curve.

-

Quantification : Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Back-calculate to find the solubility.

Data Presentation and Interpretation

The experimentally determined solubility should be reported in standard units such as mg/mL or molarity (mol/L). It is crucial to also report the temperature at which the measurement was performed.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (M) |

| DMSO | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

Interpreting the Results:

The quantitative data will either confirm or refute the initial hypothesis. If the solubility is indeed higher in DMSO, it would validate the reasoning that the high polarity and cation-solvating ability of DMSO are dominant factors. If the solubility is higher in ethanol, it might suggest that the hydrogen bonding interactions with both the piperidinium cation and the chloride anion play a more significant role than initially predicted. These results provide critical insights for researchers in selecting the appropriate solvent for creating stock solutions and for designing experiments where the compound's concentration is a key variable.

Conclusion

References

-

ScienceMadness Forum. (2011). Solubility of organic amine salts. [Online] Available at: [Link]

-

PubChem. 3-(2-Bromophenoxy)piperidine. [Online] Available at: [Link]

-

PubChem. 3-(4-Fluorophenyl)piperidine. [Online] Available at: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Online] Available at: [Link]

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025).

- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PMC.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Online] Available at: [Link]

- Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea. (n.d.). MDPI.

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC.

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Online] Available at: [Link]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Shake-Flask Aqueous Solubility Assay. (n.d.). Enamine.

-

Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Online] Available at: [Link]

- Handayani, D., et al. (2018). Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea. Marine Drugs.

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w

- UV-Vis Characterization of Aromatic Content in Bio-oil. (n.d.). Digital Commons @ Cal Poly.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.

- Solubility Determination and Thermodynamic Modeling of Amitriptyline Hydrochloride in 13 Pure Solvents at Temperatures of 283.15–323.15 K. (n.d.).

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.

- Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their deriv

- Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.

- HPLC Solvent Selection. (n.d.). Element Lab Solutions.

- A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (n.d.).

- Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. (n.d.).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).

- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applic

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. researchgate.net [researchgate.net]

- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 7. mdpi.com [mdpi.com]

- 8. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

An In-depth Technical Guide to 3-(2,4-Dibromophenoxy)piperidine Hydrochloride: Synthesis, Structural Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of clinically approved drugs and therapeutic candidates.[1] Its conformational flexibility and favorable physicochemical properties make it a privileged structure for engaging a multitude of biological targets. This guide delves into a specific, yet promising, subclass: 3-(2,4-Dibromophenoxy)piperidine hydrochloride and its structural analogs. We will explore the strategic rationale behind its design, provide a detailed, field-proven synthetic protocol, analyze the structure-activity relationships (SAR) conferred by the dibromophenoxy moiety, and discuss its potential therapeutic applications and mechanisms of action. This document serves as a comprehensive resource for researchers aiming to synthesize, derivatize, and evaluate this compelling chemical entity.

The Strategic Value of the 3-Aryloxypiperidine Scaffold

The 3-aryloxypiperidine motif offers a unique combination of structural features that are highly attractive for drug design. The piperidine ring provides a three-dimensional structure that can effectively probe the binding pockets of target proteins, while the ether linkage offers a balance of stability and conformational flexibility. The aromatic ring serves as a key interaction point, often engaging in pi-stacking or hydrophobic interactions, and provides a readily modifiable handle for tuning the compound's electronic and steric properties.

The choice of a 3-substitution pattern on the piperidine ring is deliberate. It avoids the potential metabolic liabilities associated with substitution at the 2- or 4-positions, which are more susceptible to enzymatic oxidation.[1] Furthermore, the stereocenter at the 3-position allows for the exploration of stereospecific interactions with chiral biological targets.

Synthetic Strategy: The Mitsunobu Reaction as a Cornerstone

The construction of the aryl ether linkage is the pivotal step in the synthesis of 3-(2,4-Dibromophenoxy)piperidine. The Mitsunobu reaction stands out as a robust and reliable method for achieving this transformation.[2][3] This reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, typically a phenol, under mild conditions, proceeding with a characteristic inversion of stereochemistry at the alcohol carbon.[3]

The causality behind choosing the Mitsunobu reaction lies in its high functional group tolerance and its ability to proceed under neutral conditions, which is crucial for preserving sensitive functionalities on both the piperidine and phenol fragments. The reaction is driven by the formation of a highly stable triphenylphosphine oxide byproduct.[4]

Visualizing the Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Mitsunobu reaction involving 3-hydroxypiperidine derivatives.[2][5]

Step 1: Mitsunobu Coupling

-

To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq.) and 2,4-dibromophenol (1.1 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh₃, 1.2 eq.) portion-wise.

-

After the PPh₃ has dissolved, add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(2,4-dibromophenoxy)piperidine.

Step 2: Boc Deprotection and Salt Formation

-

Dissolve the purified N-Boc-3-(2,4-dibromophenoxy)piperidine (1.0 eq.) in a minimal amount of 1,4-dioxane.

-

To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane (5-10 eq.) and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC. Upon completion, the product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the phenoxy ring is a critical determinant of the biological activity of 3-aryloxypiperidine derivatives. The presence of halogen atoms, in particular, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Impact of Halogenation

-

Electronic Effects: The electron-withdrawing nature of the bromine atoms at the 2- and 4-positions of the phenyl ring can modulate the pKa of the piperidine nitrogen, potentially affecting its interaction with biological targets.

-

Lipophilicity and CNS Penetration: Halogenation generally increases the lipophilicity of a molecule. This can enhance its ability to cross the blood-brain barrier, a desirable property for compounds targeting the central nervous system (CNS). Indeed, many CNS-active piperidine derivatives feature halogenated aromatic moieties.[5]

-

Binding Interactions: The bromine atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding site, which can contribute to enhanced binding affinity and selectivity.

Quantitative Data from a Close Analog

A study on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs as dopamine D4 receptor antagonists provides valuable insights into the effects of phenoxy ring substitutions. The following table summarizes the binding affinities (Ki) for selected analogs:[5]

| Phenoxy Substitution | Dopamine D4 Ki (nM) |

| 4-Fluorophenyl | Similar to unsubstituted |

| 3,4-Difluorophenyl | 5.5 |

| 3-Methylphenyl | 13 |

| 4-Chlorophenyl | 53 |

This data clearly demonstrates that di-halogenation at the 3- and 4-positions of the phenoxy ring can lead to a significant increase in potency.[5] While this is a fluoro-substituted analog, the trend suggests that a 2,4-dibromo substitution pattern is a rational choice for enhancing biological activity.

Potential Therapeutic Applications and Mechanisms of Action

While the specific biological activity of this compound is not extensively documented in publicly available literature, the activities of its close structural analogs suggest several promising therapeutic avenues.

Dopamine D4 Receptor Antagonism

As evidenced by the data on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, this class of compounds shows high affinity for the dopamine D4 receptor.[5] D4 receptor antagonists are being investigated for the treatment of various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). The potential mechanism of action would involve the blockade of dopamine signaling at D4 receptors in relevant brain regions.

Opioid Receptor Modulation

Phenoxypiperidine derivatives have also been explored as ligands for opioid receptors. For instance, 3-phenoxypropyl piperidine analogs have been identified as potent agonists of the Nociceptin/Orphanin FQ (NOP) receptor (ORL1).[6] Agonists of this receptor have shown potential in modulating pain, anxiety, and other neurological processes.[6]

Calcium Channel Blockade

A European patent discloses that certain phenoxymethyl piperidine derivatives are useful in the treatment of conditions related to calcium overload in brain cells, such as anoxia and ischemia.[7] This suggests a potential mechanism involving the blockade of specific calcium channels in neuronal cells.

Visualizing a Potential Signaling Pathway

Caption: A hypothetical signaling pathway for a D4 receptor antagonist.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. The robust synthetic route via the Mitsunobu reaction allows for the facile generation of this core scaffold and a diverse library of analogs.

Future research should focus on:

-

Definitive Biological Screening: A comprehensive screening of this compound against a panel of CNS targets is warranted to elucidate its primary mechanism of action.

-

Stereochemical Investigation: The synthesis and evaluation of the individual enantiomers are crucial to understanding the role of stereochemistry in target engagement and biological activity.

-

Pharmacokinetic Profiling: In vitro and in vivo pharmacokinetic studies are necessary to assess the drug-like properties of this compound, including its metabolic stability and brain penetrance.

-

Analog Synthesis and SAR Expansion: The synthesis of analogs with modifications to the piperidine ring (e.g., substitution at other positions) and the phenoxy ring (e.g., alternative halogenation patterns) will further refine the structure-activity relationship and potentially lead to the discovery of more potent and selective compounds.

References

- Palin, R., et al. (2008). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 18(2), 652-656.

-

Hopkins, C. R., et al. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. [Link]

-

DTIC. (n.d.). Piperidine Synthesis. DTIC. [Link]

-

Cuevas-Yañez, E., et al. (2017). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 15(1), 14. [Link]

- Vedejs, E., & Diver, S. T. (1993). The Mitsunobu Reaction: A Mechanistic Update. Topics in Stereochemistry, 21, 1-43.

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

- Kaur, R., et al. (2020). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 10(72), 44349-44371.

- Dodge, J. A., & Jones, S. A. (1997). A review of the Mitsunobu reaction.

- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)

-

Zhang, L., et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 5(12), 1269-1274. [Link]

- Khan, I., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 791-796.

-

Denton, T. P. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

- Jahan, S., et al. (2012). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Journal of Applied Pharmaceutical Science, 2(12), 133-137.

- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

-

ResearchGate. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds | Request PDF. [Link]

-

European Patent Office. (n.d.). Piperidine compounds and their preparation and use. [Link]

-

De Tullio, P., et al. (1997). Synthesis and biological evaluation of new 3-aralkylamino-2-aryl-2H-1, 2,4-pyridothiadiazine 1,1-dioxides as potential CCK-receptor ligands. Journal of Pharmacy and Pharmacology, 49(5), 463-471. [Link]

-

Antonov, D., et al. (2023). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 28(11), 4349. [Link]

- Leopoldo, M., et al. (2019). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry, 62(21), 9534-9549.

-

Song, R.-J., et al. (2017). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Organic Letters, 19(16), 4235-4238. [Link]

-

Ismail, I., et al. (2023). Design, Synthesis and Biological Evaluation of Pseudo-Natural Products Inspired by Aryloctahydroindole Alkaloids. ChemRxiv. [Link]

-

Gualdani, R., et al. (2016). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 21(10), 1369. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. data.epo.org [data.epo.org]

An In-depth Technical Guide to 3-(2,4-Dibromophenoxy)piperidine Hydrochloride: Synthesis, Characterization, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of 3-(2,4-Dibromophenoxy)piperidine hydrochloride, a novel compound with potential applications in drug discovery and development. Due to the limited publicly available information on this specific molecule, this document presents a plausible and scientifically grounded approach to its synthesis, characterization, and potential pharmacological significance. The proposed synthetic route leverages established methodologies in medicinal chemistry, offering a practical framework for its preparation in a laboratory setting. Furthermore, this guide explores the compound's potential biological activities by drawing parallels with structurally related phenoxypiperidine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of new chemical entities.

Introduction: The Significance of the Phenoxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures.[1] When combined with a phenoxy ether linkage, the resulting phenoxypiperidine core structure has been identified in numerous biologically active compounds with a wide range of therapeutic applications. These include, but are not limited to, treatments for neurological disorders, cardiovascular diseases, and infectious agents.[2] The specific substitution pattern on both the phenyl and piperidine rings plays a crucial role in modulating the pharmacological activity, selectivity, and metabolic stability of these molecules.

The subject of this guide, this compound, incorporates a dibrominated phenyl ring, a feature known to influence the lipophilicity and metabolic profile of drug candidates. While the discovery and developmental history of this specific compound are not extensively documented in public literature, its structural components suggest a potential for interesting pharmacological properties. This guide, therefore, aims to provide a foundational understanding of this molecule by proposing a robust synthetic pathway and discussing its potential in the broader context of medicinal chemistry.

Proposed Synthesis of this compound

The synthesis of aryl ethers, such as the target compound, can be effectively achieved through well-established cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent methods for the formation of carbon-oxygen bonds between an aryl halide and an alcohol.[3][4][5] For the purpose of this guide, a synthetic route based on the Ullmann condensation is proposed, owing to its historical precedence and reliability for this type of transformation.

The proposed multi-step synthesis begins with commercially available starting materials and involves the protection of the piperidine nitrogen, followed by the key ether formation step, and concludes with deprotection and salt formation.

Synthetic Workflow

The overall proposed synthetic pathway is depicted in the following workflow diagram:

Caption: Proposed Synthetic Workflow for this compound.

Physicochemical Properties of Key Compounds

A summary of the key physicochemical properties of the starting materials, intermediates, and the final product is presented in the table below. Predicted values were generated using computational tools.[3]

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 3-Hydroxypiperidine | C₅H₁₁NO | 101.15 | 84-87 | 190-192 | Soluble in water and polar organic solvents. |

| N-Boc-3-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26[1] | 65-67[6] | 292.3 (predicted)[6] | Soluble in most organic solvents. |

| 1,2,4-Tribromobenzene | C₆H₃Br₃ | 314.80 | 44-46 | 276 | Insoluble in water; soluble in nonpolar organic solvents. |

| tert-Butyl 3-(2,4-dibromophenoxy)piperidine-1-carboxylate | C₁₆H₂₁Br₂NO₃ | 451.15 | Predicted: 80-90 | Predicted: >300 | Soluble in common organic solvents like DCM, EtOAc. |

| 3-(2,4-Dibromophenoxy)piperidine | C₁₁H₁₃Br₂NO | 335.03 | Predicted: 60-70 | Predicted: >300 | Soluble in organic solvents; likely insoluble in water. |

| This compound | C₁₁H₁₄Br₂ClNO | 371.49 | Predicted: >200 | Decomposes | Soluble in water and alcohols; sparingly soluble in nonpolar organic solvents.[7] |

Detailed Experimental Protocols

-

Rationale: The secondary amine of 3-hydroxypiperidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in the subsequent Ullmann condensation. The Boc group is stable under the basic conditions of the coupling reaction and can be readily removed under acidic conditions.

-

Procedure:

-

To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydroxypiperidine as a white solid.

-

-

Rationale: The key C-O bond is formed via an Ullmann condensation between the protected 3-hydroxypiperidine and an activated aryl halide. 1,2,4-Tribromobenzene is chosen as the arylating agent, with the bromine at the 1-position being the most activated for nucleophilic substitution. Copper(I) iodide is a common and effective catalyst for this transformation.

-

Procedure:

-

To a reaction vessel, add N-Boc-3-hydroxypiperidine (1.0 eq), 1,2,4-tribromobenzene (1.2 eq), copper(I) iodide (0.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired product.

-

-

Rationale: The Boc protecting group is removed under acidic conditions to yield the free secondary amine.

-

Procedure:

-

Dissolve the product from Step 2 in a suitable solvent such as DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Neutralize the residue with a saturated solution of NaHCO₃ and extract the free base with DCM.

-

Dry the organic layer, filter, and concentrate to yield the crude 3-(2,4-dibromophenoxy)piperidine.

-

-

Rationale: The final hydrochloride salt is prepared for improved stability, crystallinity, and aqueous solubility, which are desirable properties for a potential drug candidate.

-

Procedure:

-

Dissolve the free base from Step 3 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) until precipitation is complete.

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

-

Potential Pharmacological Significance and Future Directions

The pharmacological profile of this compound has not been reported. However, the phenoxypiperidine scaffold is a well-established pharmacophore with a diverse range of biological activities. Derivatives of this class have been investigated as antagonists for various receptors, including dopamine, serotonin, and opioid receptors. The nature and position of substituents on both the phenyl and piperidine rings are critical determinants of receptor affinity and selectivity.

The presence of two bromine atoms on the phenyl ring significantly increases the lipophilicity of the molecule, which could influence its ability to cross the blood-brain barrier. This suggests that the compound may have an affinity for central nervous system (CNS) targets. Furthermore, halogen atoms can engage in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity.

Given the structural similarities to known pharmacologically active agents, it is plausible that this compound could exhibit activity at one or more CNS receptors. Future research should focus on the in vitro screening of this compound against a panel of common CNS targets to identify any potential biological activity. Subsequent structure-activity relationship (SAR) studies could then be initiated to optimize potency and selectivity, potentially leading to the discovery of novel therapeutic agents.

Conclusion

This technical guide has provided a comprehensive, albeit prospective, analysis of this compound. In the absence of direct historical data, a detailed and plausible synthetic route has been proposed, complete with experimental protocols and characterization data for key intermediates. The discussion on the potential pharmacological significance of this molecule, based on its structural relationship to known bioactive compounds, provides a rationale for its further investigation. It is hoped that this guide will serve as a valuable resource for researchers interested in the synthesis and exploration of novel phenoxypiperidine derivatives as potential therapeutic agents.

References

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development.

- Piperidine hydrochloride | 6091-44-7. (n.d.). ChemicalBook. Retrieved January 26, 2026.

- Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026.

- (S)-N-Boc-3-hydroxypiperidine. (n.d.).

- Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 26, 2026.

- Ullmann condensation. (n.d.). Wikipedia. Retrieved January 26, 2026.

- Pharmacological Applications of Piperidine Deriv

- Piperidine compounds and their preparation and use. (n.d.).

- Antimicrobial and antioxidant activities of piperidine derivatives. (2016).

- N-Boc-3-Hydroxypiperidine. (2024). ChemBK. Retrieved January 26, 2026.

- On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (2023).

- 3-Hydroxypiperidine synthesis. (n.d.). ChemicalBook. Retrieved January 26, 2026.

- Piperidine derivative: Significance and symbolism. (2023). ScienceDirect.

- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (2023). ChemRxiv.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

Sources

- 1. 1-Boc-3-hydroxypiperidine | C10H19NO3 | CID 545699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. 3-(2-Bromophenoxy)piperidine | C11H14BrNO | CID 17952576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-N-Boc-3-hydroxypiperidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. N-Boc-3-Hydroxypiperidine [chembk.com]

- 7. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

Methodological & Application

High-performance liquid chromatography (HPLC) method for 3-(2,4-Dibromophenoxy)piperidine hydrochloride

An Application Note and Protocol for the Isocratic Reversed-Phase HPLC Analysis of 3-(2,4-Dibromophenoxy)piperidine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, scientists, and drug development professionals, this protocol outlines the scientific rationale behind the method's parameters, a detailed step-by-step experimental procedure, system suitability criteria, and a framework for method validation. The described isocratic reversed-phase method is designed for accuracy, precision, and high-throughput analysis, making it suitable for quality control, stability testing, and research applications.

Scientific Principles and Method Rationale

The molecular structure of this compound dictates the optimal chromatographic strategy. The molecule possesses a dibrominated phenyl ring, conferring significant hydrophobicity, and a piperidine ring, which contains a basic nitrogen atom. This dual nature makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach.[1][2]

1.1. Choice of Chromatographic Mode and Stationary Phase

Reversed-phase chromatography is employed to retain analytes based on hydrophobic interactions.[2] The analyte's dibromophenoxy group will strongly interact with a non-polar stationary phase. A C18 (octadecylsilane) stationary phase is selected for this method due to its strong hydrophobicity and widespread availability, ensuring robust retention of the analyte.[3][4]

1.2. Mobile Phase Selection and Control of Ionization

The mobile phase is a critical component for achieving optimal separation. It consists of an organic modifier and a buffered aqueous phase.

-

Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and favorable UV transparency, which generally leads to better peak efficiency and lower backpressure.[5]

-

Aqueous Buffer: The piperidine moiety in the analyte is a basic functional group (pKa of protonated piperidine is ~11.2).[6][7] To ensure consistent retention times and symmetrical peak shapes, the ionization of this group must be controlled. The analyte is a hydrochloride salt, meaning the piperidine nitrogen is protonated. By maintaining a low mobile phase pH (e.g., 3.0), the piperidine ring remains consistently in its protonated (ionized) state. This prevents peak tailing that can occur from interactions between the free base form and residual silanols on the silica-based stationary phase. A potassium phosphate buffer is selected for its buffering capacity in this pH range.

1.3. Detection

The presence of the aromatic phenoxy group in the analyte provides a chromophore suitable for UV-Vis detection. The benzene ring exhibits strong absorbance in the lower UV range. A detection wavelength of 225 nm is chosen to provide high sensitivity for the analyte.

Detailed Experimental Protocol

This protocol is a self-validating system when the system suitability criteria are met. Adherence to these steps ensures the reliability of the generated data.

2.1. Instrumentation, Materials, and Reagents

-

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS) for data acquisition and processing.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator.

-

Volumetric flasks and pipettes (Class A).

-

HPLC vials with caps and septa.

-

-

Materials:

-

HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Reference Standard: this compound (purity ≥ 98%).

-

Syringe filters (0.45 µm, nylon or PTFE).

-

-

Reagents:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Potassium phosphate monobasic (KH₂PO₄, ACS grade).

-

Phosphoric acid (H₃PO₄, ~85%, ACS grade).

-

2.2. Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

| Parameter | Condition |

| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

| Elution Mode | Isocratic |

| Diluent | Mobile Phase |

2.3. Preparation of Solutions

-

20 mM Potassium Phosphate Buffer (pH 3.0):

-

Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC grade water.

-

Mix thoroughly until fully dissolved.

-

Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

-

Filter the buffer through a 0.45 µm filter.

-

-

Mobile Phase Preparation:

-

Carefully measure 550 mL of acetonitrile and 450 mL of the 20 mM Potassium Phosphate Buffer (pH 3.0).

-

Combine them in a suitable container, mix well, and degas for 15 minutes in a sonicator or by vacuum filtration.

-

-

Standard Stock Solution (1.0 mg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the diluent and mix thoroughly.

-

-

Working Standard Solution (e.g., 0.1 mg/mL):

-

Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

-

Dilute to the mark with the diluent and mix thoroughly. This solution will be used for system suitability and quantification.

-

2.4. System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[8] The SST ensures that the equipment and procedure are adequate for the analysis to be performed.[8] These tests are based on the concept that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as a whole.[8]

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

-

Evaluate the resulting chromatograms against the acceptance criteria in the table below, which are derived from USP General Chapter <621>.[9][10]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% for five replicate injections |

| % RSD of Retention Time | ≤ 1.0% for five replicate injections |

No sample analysis is acceptable unless the requirements of system suitability have been met.[8]

Method Validation Framework

The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[11][12] A full validation of this method should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[13][14] The following parameters should be assessed:

-

Specificity: The ability to assess the analyte in the presence of other components (e.g., impurities, degradation products, or matrix components).[12]

-

Linearity: A minimum of five concentrations across the desired range should be analyzed.[13] The correlation coefficient (r²) should be ≥ 0.999.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

-

Accuracy: Should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[13] Results are reported as percent recovery.

-

Precision:

-

Repeatability: Analysis of a minimum of six determinations at 100% of the test concentration.[13]

-

Intermediate Precision: Evaluation of the method's performance on different days, with different analysts, or on different equipment.

-

-

Robustness: Deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, mobile phase composition) are made to assess the method's reliability during normal use.

Visualization of Workflows

4.1. Experimental Workflow Diagram

The following diagram illustrates the complete experimental process from preparation to final data analysis.

Caption: HPLC analysis workflow for 3-(2,4-Dibromophenoxy)piperidine HCl.

4.2. Method Validation Logic Diagram

This diagram shows the logical hierarchy and relationship between method development, system suitability, and formal validation.

Sources

- 1. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 3. ijper.org [ijper.org]

- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. ijnrd.org [ijnrd.org]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

- 9. usp.org [usp.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. database.ich.org [database.ich.org]

- 12. fda.gov [fda.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2,4-Dibromophenoxy)piperidine Hydrochloride

Welcome to the technical support center for 3-(2,4-Dibromophenoxy)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this crucial intermediate in high purity. As a substituted piperidine, this compound presents a unique set of purification hurdles stemming from the basicity of the piperidine nitrogen and the properties of its hydrochloride salt. This document provides in-depth, experience-driven solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Section 1: Understanding the Molecule - Core Physicochemical Properties

A successful purification strategy begins with a solid understanding of the molecule's properties, both as a free base and as a hydrochloride salt. The interplay between these two forms is central to most purification techniques.

| Property | 3-(2,4-Dibromophenoxy)piperidine (Free Base) | 3-(2,4-Dibromophenoxy)piperidine HCl (Salt) | Rationale & Implications for Purification |

| State | Likely an oil or low-melting solid at RT. | Crystalline solid.[1] | The solid nature of the HCl salt makes it the ideal form for final isolation, handling, and storage. Purification often targets the isolation of this crystalline form. |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF, Acetone). Insoluble in water. | Soluble in polar protic solvents (Methanol, Ethanol, Water). Sparingly soluble to insoluble in less polar organics (EtOAc, DCM, Ether, Hexanes).[2] | This differential solubility is the cornerstone of acid-base extraction and is critical for selecting recrystallization solvents. The salt's poor solubility in solvents like ether allows for its precipitation.[2][3] |

| Basicity (pKa) | Estimated pKa of ~9-10 (typical for secondary amines).[] | N/A (protonated) | The piperidine nitrogen is strongly basic and will readily interact with acidic media, including silica gel. This necessitates specific chromatographic conditions.[5][6] |

| Polarity | Moderately polar. | Highly polar, ionic compound. | The free base is suitable for normal-phase chromatography. The high polarity of the salt makes it challenging for standard silica gel chromatography but amenable to recrystallization from polar solvents. |

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions encountered during the purification of this compound.

Q1: I'm performing a silica gel column on my crude product, but I'm seeing severe peak tailing and in some cases, the product doesn't elute at all. What's happening?

A: This is the most common issue when purifying basic amines on standard silica gel.[6]

-

Causality: Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic piperidine derivative forms a strong acid-base interaction with these silanols, essentially getting stuck to the stationary phase. This leads to poor elution, significant band spreading, and the characteristic "tailing" you observe. In severe cases, this can result in yield loss.[5]

-

Solution: You must neutralize this interaction. The most effective method is to purify the compound as the free base and add a small amount of a competing base to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol).[5][6] The TEA will preferentially interact with the acidic silanols, allowing your compound to travel through the column unimpeded. Alternatively, using a less acidic stationary phase like alumina or a specially treated amine-functionalized silica can also resolve this issue.[6]

Q2: I tried to recrystallize my final HCl salt, but it "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solvent being too good, the solution being too concentrated, or the presence of impurities that inhibit crystallization.

-

Causality: The solubility of your hydrochloride salt is highly dependent on the solvent system. Using a single solvent that is too effective (like methanol) can lead to a supersaturated solution that crashes out as an amorphous oil upon cooling. Impurities can disrupt the crystal lattice formation, acting as "crystal poisons."

-

Solution: A multi-solvent system is often the answer. Dissolve the crude salt in a minimal amount of a hot "good" solvent (e.g., isopropanol, ethanol).[2] Then, slowly add a "bad" or "anti-solvent" (e.g., diethyl ether, ethyl acetate, or acetone) dropwise until the solution becomes slightly turbid.[2] Re-heat gently to clarify and then allow it to cool slowly. This controlled decrease in solubility promotes the formation of an ordered crystal lattice.

Q3: What are the most likely impurities I should be looking for?

A: The impurity profile depends heavily on the synthetic route. Assuming a common synthesis involves the reaction of 2,4-dibromophenol with a protected piperidine derivative or the reduction of a pyridine precursor, you should consider:

-

Unreacted Starting Materials: Residual 2,4-dibromophenol or the piperidine starting material.

-

Byproducts from N-deprotection: If a protecting group like Boc was used, impurities from the deprotection step (e.g., using HCl/Dioxane or TFA) could be present.

-

Debromination Products: Under certain reductive or basic conditions, one or both bromine atoms could be replaced by hydrogen, leading to mono-bromo or non-brominated analogues.

-

Positional Isomers: If the synthesis is not perfectly regioselective, you might have isomers where the phenoxy group is attached at a different position on the piperidine ring.

Q4: Is it better to purify the free base by chromatography and then form the salt, or purify the salt directly by recrystallization?

A: This depends on the nature and quantity of your impurities. The optimal workflow often involves a combination of techniques.

-

Causality: Chromatography is excellent for removing impurities with different polarities, while recrystallization is best for removing small amounts of impurities from a highly concentrated, crystalline solid.

-

Recommended Workflow: For a crude mixture with multiple, diverse impurities, the most robust strategy is to first perform an acid-base workup to isolate the crude free base. Then, purify this free base using column chromatography with a modified mobile phase (as described in Q1). Finally, take the pure free base, dissolve it in a suitable solvent like isopropanol or ethyl acetate, and add a solution of HCl (e.g., HCl in ether or isopropanol) to precipitate the pure, crystalline hydrochloride salt.[2] This multi-step approach leverages the strengths of each technique.

Caption: Decision tree for selecting a purification strategy.

Section 3: In-Depth Troubleshooting Guide

This guide provides solutions to specific experimental failures.

A. Troubleshooting Recrystallization

| Observed Problem | Probable Cause(s) | Step-by-Step Solution |

| Persistent Oiling Out | 1. Solvent is too good. 2. Cooling is too rapid. 3. High impurity load. | 1. Re-dissolve: Add a small amount of the "good" solvent (e.g., IPA) to fully re-dissolve the oil with heating. 2. Add Anti-Solvent: While hot, slowly add a miscible "bad" solvent (e.g., Diethyl Ether) until persistent cloudiness appears.[2] 3. Clarify & Cool Slowly: Add a few drops of the "good" solvent to re-clarify. Insulate the flask (e.g., with glass wool) and allow it to cool to room temperature undisturbed over several hours, then move to a 4°C fridge. |

| No Crystal Formation | 1. Solution is too dilute. 2. Compound is highly soluble in the chosen solvent. | 1. Concentrate: Gently boil off some solvent to increase the concentration. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line. Alternatively, add a single seed crystal from a previous batch. 3. Change Solvents: If crystals still don't form, the solvent is inappropriate. Evaporate the solvent and start a new solvent screen. |

| Low Recovery | 1. Too much solvent was used. 2. The salt has significant solubility even in the cold solvent. 3. Incomplete precipitation. | 1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. 2. Maximize Cooling: Ensure the solution is cooled in an ice-water bath for at least 30-60 minutes before filtration. 3. Wash Sparingly: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.[7] |

| Colored Impurities in Crystals | 1. Impurities are trapped in the crystal lattice. 2. Baseline degradation. | 1. Hot Filtration: If the color is due to insoluble impurities, perform a hot gravity filtration of the dissolved solution before allowing it to cool. 2. Charcoal Treatment: Add a very small amount of activated charcoal to the hot solution, swirl for 1-2 minutes, and then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed impurities. Use with caution, as charcoal can also adsorb your product.[2] |

B. Troubleshooting Column Chromatography (of the Free Base)

Caption: Workflow for troubleshooting amine chromatography.

Section 4: Standardized Purification Protocols

Protocol 1: Purification via Acid-Base Extraction and Salt Formation

This protocol is ideal for initial cleanup of a crude reaction mixture to isolate the product as the HCl salt.

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) two to three times.[8] The basic piperidine product will become protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

-

Combine & Wash: Combine the aqueous layers and wash once with fresh EtOAc or DCM to remove any trapped organic impurities.

-

Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the piperidinium salt, regenerating the free base, which will often appear as a cloudy precipitate or oil.

-

Free Base Extraction: Extract the aqueous layer three times with a fresh organic solvent (DCM is often effective here).

-

Drying and Concentration: Combine the organic layers containing the free base, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate). Add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.

-

Isolation: The hydrochloride salt should precipitate as a solid. Continue stirring in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether and dry under vacuum.[7]

Protocol 2: Optimized Recrystallization of the HCl Salt

Use this protocol when the crude HCl salt is already >90% pure.

-

Solvent Selection: Place a small amount of the crude salt in a test tube. Add a few drops of a potential solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture). Heat to boiling. If it dissolves, it's a potential "good" solvent.

-